OF 743
Description
Properties
CAS No. |
137012-39-6 |
|---|---|
Molecular Formula |
C15H21NO4 |
Synonyms |
OF 743 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Et 743
Early Total Synthesis Approaches and Methodological Innovations
The pioneering efforts in the total synthesis of ET-743 laid the groundwork for subsequent synthetic endeavors. These early approaches tackled the challenge of constructing the elaborate ring system and establishing the correct stereochemistry.
Danishefsky Formal Total Synthesis Contributions
Samuel J. Danishefsky and co-workers contributed a formal total synthesis of ET-743. nih.govrsc.orgresearchgate.netnih.gov A formal synthesis involves the synthesis of a known intermediate in a previously reported total synthesis. The Danishefsky group reported a stereospecific formal total synthesis in 2006. researchgate.netnih.gov Their approach involved the synthesis of a pentacyclic compound that intercepted a late-stage intermediate in Fukuyama's total synthesis. nih.govresearchgate.net Key features of their work included an intramolecular Pictet-Spengler cyclization. researchgate.net A later formal synthesis in 2019 from the Chen group (which included a co-author from the Zhu total synthesis) also built upon previous strategies, achieving a formal synthesis in 28 steps. shanghaitech.edu.cn
Here is a summary of the reported total and formal total synthesis approaches:
| Research Group | Year | Type of Synthesis | Number of Steps | Overall Yield (%) | Key Methodologies |
| Corey | 1996 | Total Synthesis | 36 | 0.72, 2.04 | Biomimetic condensation, ortho-quinone methide generation, cysteine thiol attack. acs.orgnih.govthieme-connect.compitt.edu |
| Fukuyama | 2002 | Total Synthesis | 50 | 0.56 | Ugi's 4CC, intramolecular Heck, phenol-aldehyde cyclization, intramolecular sulfide (B99878) formation. nih.govpitt.edunih.gov |
| Zhu | 2006 | Total Synthesis | 31 | 1.7 (from 3-methyl catechol), 3 (from phenylalanol) | Convergent assembly from five building blocks. nih.govrsc.orgpitt.edunih.gov |
| Danishefsky | 2006 | Formal Total Synthesis | - | - | Intramolecular Pictet-Spengler cyclization, interception of Fukuyama intermediate. nih.govresearchgate.netnih.gov |
| Fukuyama | 2013 | Total Synthesis | 28 | 1.1 | Stereoselective Heck reaction, oxidative cleavage, intramolecular ortho substitution. pitt.edunih.govthieme-connect.com |
Semi-Synthetic Routes from Precursor Compounds
Utilization of Cyanosafracin B
The most prominent and industrially feasible route for the production of ET-743 is a semi-synthetic process that utilizes cyanosafracin B as the starting material. acs.orgnih.govrsc.orgresearchgate.net Cyanosafracin B is an antibiotic obtained through the fermentation of the bacterium Pseudomonas fluorescens. acs.orgrsc.orgresearchgate.net Optimization of the fermentation process has made cyanosafracin B available on a kilogram scale, providing a robust and accessible starting material for the synthesis of ecteinascidin compounds. acs.orgrsc.org
The semi-synthetic conversion of cyanosafracin B to ET-743 involves a series of chemical transformations. acs.orgrsc.org The procedure typically begins with the protection of the amino and phenol (B47542) groups of cyanosafracin B. acs.orgrsc.org The methoxy-p-quinone moiety is then hydrolyzed and the resulting p-quinone is reduced to an unstable hydroquinone (B1673460). acs.orgrsc.org This hydroquinone is immediately treated to form the methylenedioxy ring. acs.orgrsc.org Further steps involve the alkylation of the remaining phenol. acs.org After deprotection, cleavage of an amide is accomplished, often through a process like Edman degradation. acs.org A critical step involves the conversion of a primary amine to an alcohol. acs.org The semi-synthesis from cyanosafracin B developed by PharmaMar involves 17 chemical steps and is the current method for producing clinical-grade ET-743. researchgate.net This semi-synthetic approach has also been extended to the preparation of other natural ecteinascidins. researchgate.net
Scalable and Economical Synthetic Strategies
These efforts highlight the progress in developing synthetic strategies that address the challenges of producing complex marine natural products like ET-743 on a larger scale.
Advanced Intermediate Construction in ET-743 Synthesis
The synthesis of ET-743 involves the intricate construction of its complex polycyclic structure, with particular emphasis on the assembly of key intermediates, such as the pentacyclic core.
Pentacyclic Core Assembly
The pentacyclic core is a crucial structural motif in ET-743 and its analogs lipidmaps.org. Various synthetic strategies have been developed to assemble this core structure efficiently. One common approach involves the use of the Pictet-Spengler cyclization, a reaction frequently employed in the synthesis of tetrahydroisoquinoline alkaloids lipidmaps.org. However, achieving regioselectivity in this key cyclization step can be challenging, sometimes leading to mixtures of isomers lipidmaps.org.
Convergent synthetic routes have also been employed, where different molecular segments are synthesized separately and then coupled to form the pentacyclic system. For example, one pathway involves synthesizing left and right segments that are later joined. Another strategy focuses on the coupling of multisubstituted tetrahydroisoquinoline and phenylalaninol moieties via a regio- and stereoselective Pictet-Spengler cyclization.
A formal total synthesis of ET-743 has been achieved through a pentacyclic compound that intercepts a late-stage intermediate of established synthetic routes lipidmaps.org. The synthesis of a key intermediate for both ET-743 and phthalascidin has been described, proceeding from readily available building blocks.
Stereoselective Construction Techniques
Given the presence of multiple chiral centers in ET-743, controlling stereochemistry is paramount throughout the synthetic process. Various stereoselective techniques have been developed and applied to ensure the correct relative and absolute configurations of the molecule.
One method for the stereoselective construction of the tetrahydroisoquinoline core involves a novel radical cyclization of a glyoxalimine, which can yield the desired 1,3 cis diastereomer exclusively lipidmaps.org. Stereoselective aldol (B89426) condensation has also been utilized in the synthesis of key intermediates lipidmaps.org.
Development of ET-743 Analogs and Related Molecules
The potent activity of ET-743 has inspired the synthesis and evaluation of numerous structural analogs and related molecules to explore structure-activity relationships and potentially identify compounds with improved properties.
Phthalascidin (Pt-650) Synthesis and Comparative Analysis
Phthalascidin (Pt-650) is a notable synthetic analog of ET-743 that exhibits antitumor activity essentially indistinguishable from the parent compound easychem.org. Its discovery stemmed from observations that simpler synthetic analogs of ET-743, lacking certain rings, still showed good antitumor activity. Phthalascidin was designed using molecular modeling and was among the first synthetic analogs to be tested.
Pt-650 can be synthesized from readily available cyanosafracin B, similar to ET-743. Both ET-743 and Pt-650 are synthesized via a common pentacyclic intermediate, highlighting the close synthetic relationship between these two compounds. Comparative analysis has shown that phthalascidin is very similar to ET-743 with regard to in vitro potency and mode of action across various cell types.
Jorumycin and Lubinectedin Derivatives
Lubinectedin (PM1183) is a synthetic analog of trabectedin (B1682994) (ET-743) that has recently received regulatory approval for the treatment of small-cell lung cancer. Structurally, lurbinectedin (B608698) is similar to trabectedin, but a tetrahydroisoquinoline moiety is replaced with a tetrahydro β-carboline. An efficient and scalable total synthesis approach has been developed for both ET-743 and lurbinectedin, starting from Cbz-protected (S)-tyrosine. This shared synthetic route underscores the close chemical relationship and the potential for developing a pipeline of related antitumor agents.
Summary of Selected Synthetic Routes and Yields
Here is a summary of some reported synthetic approaches to ET-743 and related compounds:
| Compound | Starting Material | Total Steps | Overall Yield (%) | Reference |
| ET-743 | Not specified (Total Syn) | 36 | 0.72 | lipidmaps.org |
| ET-743 | Not specified (Total Syn) | 36 | 2.04 | lipidmaps.org |
| ET-743 | Not specified (Total Syn) | 50 | 0.56 | lipidmaps.org |
| ET-743 | Not specified (Total Syn) | 31 | 1.7 | lipidmaps.org |
| ET-743 | Cbz-protected (S)-tyrosine | 26 | 1.6 | |
| ET-743 | Cyanosafracin B (Semi-syn) | 14 | 1.5 | |
| (-)-Jorumycin | Safracin B (Semi-syn) | 6 | 24.1 | |
| Lurbinectedin | Cbz-protected (S)-tyrosine | 26 | 1.6 |
Note: This table is a simplified representation based on available data and intended for illustrative purposes. The complexity of each step and specific reaction conditions vary between syntheses.
Asymmetric Synthesis of Key ET-743 Fragments
The complex molecular architecture of ET-743 (Trabectedin), featuring multiple stereocenters and fused tetrahydroisoquinoline rings, necessitates sophisticated asymmetric synthetic strategies for efficient and stereocontrolled access to its key fragments. Several research groups have developed innovative approaches to construct these chiral building blocks, which are crucial for assembling the final molecule in its biologically active form.
One significant challenge in ET-743 synthesis is the stereoselective construction of the tetrahydroisoquinoline (THIQ) core structures, particularly the DE ring system. Approaches have focused on establishing the correct stereochemistry at the various chiral centers within these rings. For instance, the stereoselective construction of the tetrahydroisoquinoline core has been achieved using novel radical cyclization reactions on glyoxalimine derivatives. This method allows for a highly diastereoselective formation of this key fragment. nih.govnih.govamanote.com
Another strategy involves the stereocontrolled Pictet-Spengler reaction, a fundamental transformation for generating tetrahydroisoquinolines. Researchers have employed modified Pictet-Spengler cyclizations, including vinylogous variations, to assemble pentacyclic compounds that serve as advanced intermediates. researchgate.netresearchgate.net Achieving high regio- and stereoselectivity in these cyclizations, particularly when coupling multisubstituted THIQ and phenylalaninol moieties, is critical. researchgate.net The use of specific catalysts and conditions, such as difluoroacetic acid in benzene, has been explored to effect these crucial cyclizations. researchgate.net
Asymmetric methods have also been applied to construct the B ring of ET-743. One reported strategy involves an intermolecular Pictet-Spengler reaction utilizing a highly active asymmetric oxomalonate. This intermediate enhances the activity of the imine and serves as a precursor for establishing the C1 stereocenter, with stereoselectivity potentially influenced by palladium complex-induced decarboxylative protonation. chinesechemsoc.orgchinesechemsoc.org
Furthermore, stereoselective Heck reactions have been employed in the synthesis of key fragments, particularly in the construction of the B-ring. acs.orgnih.govresearchgate.net A sequence involving a stereoselective Heck reaction between a diazonium salt and an enamide, followed by oxidative cleavage and intramolecular ortho substitution, has been reported as a concise and convergent approach. acs.orgnih.gov
The synthesis of the iodo-L-phenylalanine intermediate, another important chiral building block, involves a series of steps including iodination and protection/deprotection strategies to install the necessary functional groups and stereochemistry. drugfuture.com
Key Asymmetric Synthetic Approaches and Fragment Construction
| Approach | Key Transformation(s) | Fragment(s) Constructed | Stereocontrol Method |
| Radical Cyclization | Radical cyclization on glyoxalimine | Tetrahydroisoquinoline core (DE ring) | Diastereoselective induction |
| Pictet-Spengler Cyclization | Intramolecular/Vinylogous Pictet-Spengler | Pentacyclic core | Regio- and stereoselective control via conditions/catalysts researchgate.netresearchgate.net |
| Intermolecular Pictet-Spengler with Oxomalonate | Reaction with asymmetric oxomalonate | B ring | Asymmetric induction, potentially metal-catalyzed |
| Stereoselective Heck Reaction | Heck reaction between diazonium salt and enamide | B ring | Stereoselective control of alkene formation |
| Chiral Pool Synthesis | Utilizing readily available chiral starting materials (e.g., L-glutamic acid, L-tyrosine) | Various fragments | Inherited chirality from starting material researchgate.netacs.orgnih.gov |
These asymmetric synthetic strategies are continuously being refined to improve efficiency, yield, and scalability, addressing the challenges associated with accessing sufficient quantities of this potent antitumor agent.
Molecular and Cellular Mechanisms of Action of Et 743
DNA Interaction and Adduct Formation
ET-743's interaction with the DNA double helix is a critical aspect of its mechanism. It functions as a DNA-binding agent that forms covalent adducts, leading to significant structural distortions of the DNA. nih.govnih.gov
Minor Groove Binding and Guanine (B1146940) N2 Alkylation
ET-743 binds to the minor groove of DNA. nih.govnih.govnih.gov This interaction is characterized by the formation of a covalent bond with guanine residues. nih.govnih.gov Specifically, the compound alkylates the N2 position of guanine through its carbinolamine moiety. nih.govnih.govnih.gov This reaction is reversible, and the stability of the ET-743-DNA adduct is dependent on the DNA target sequence and its flanking regions. nih.gov The binding and alkylation process spans approximately three to five base pairs of the DNA. nih.govsemanticscholar.org Studies have shown that while ET-743 has some sequence specificity, with a preference for CGG sequences, other sequences like TGG, AGC, or GGC are also favorable binding sites. semanticscholar.org
Key Characteristics of ET-743 DNA Binding
| Feature | Description |
|---|---|
| Binding Site | DNA Minor Groove nih.govnih.gov |
| Target Base | Guanine nih.govnih.gov |
| Alkylation Position | Exocyclic N2 amino group nih.govnih.gov |
| Bond Type | Covalent nih.govnih.gov |
| Sequence Preference | e.g., CGG, TGG, AGC, GGC semanticscholar.org |
| Reversibility | The reaction with DNA is reversible nih.gov |
DNA Conformational Changes and Bending Properties
A unique feature of ET-743's interaction with DNA is the specific conformational change it induces. Upon forming a covalent adduct, ET-743 bends the DNA helix toward the major groove. nih.govnih.govnih.govunimi.it This is a distinctive property, as most minor groove alkylating agents bend DNA toward the minor groove. nih.govunimi.it This bending results from the introduction of a significant positive roll and a reduction in the twist angle at the alkylated guanine base step. acs.org The binding also causes a widening of the minor groove. acs.orgresearchgate.net These structural distortions are believed to be crucial for the compound's biological activity, as they can interfere with the binding of DNA-processing proteins and transcription factors. acs.orgnih.gov
Transcriptional Modulation and Gene Expression Regulation
Beyond direct DNA damage, a novel aspect of ET-743's mechanism is its profound effect on RNA polymerase II-mediated gene transcription. nih.govvaluebasedcancer.com It acts as a selective inhibitor, primarily targeting activated transcription while leaving basal transcription relatively unaffected. nih.govnih.gov
Selective Inhibition of Activated Transcription
ET-743 is a potent and general inhibitor of activated transcription. nih.govnih.gov It can block the induction of various genes, such as the Sp1-regulated p21 gene, by agents like Trichostatin A (TSA) at concentrations that have minimal effect on their constitutive expression. nih.gov This selective inhibition extends to promoters that are responsive to inducers, while non-responsive promoters are largely unaffected. nih.gov For example, ET-743 has been shown to block the activation of the multidrug resistance gene (MDR1) by multiple inducers, without significantly repressing its constitutive activity. pnas.orgnih.gov This suggests that ET-743 targets the machinery involved in the upregulation of gene expression rather than the basal transcription process itself. nih.govnih.gov
Summary of ET-743's Effect on Transcription
| Transcriptional State | Effect of ET-743 | Example Genes |
|---|---|---|
| Constitutive (Basal) | Minimal to no inhibition nih.govnih.govpnas.org | MDR1, HSP70 pnas.orgnih.gov |
| Activated (Induced) | Potent and general inhibition nih.govnih.gov | p21, MDR1, HSP70 nih.govpnas.orgpnas.org |
Interference with Transcription Factor Binding (e.g., NF-Y)
Initial studies suggested that ET-743's mechanism involved the direct inhibition of transcription factor binding, particularly the CCAAT-box binding factor NF-Y. pnas.orgnih.gov In vitro experiments showed that ET-743 could interfere with the interaction of NF-Y with its DNA target. nih.govnih.gov However, further research revealed a more complex mechanism. The concentrations of ET-743 required to inhibit NF-Y binding in vitro were found to be significantly higher than the nanomolar concentrations at which it effectively blocks transcription in vivo. pnas.orgnih.gov Moreover, studies have shown that in cells treated with ET-743, the binding of NF-Y to promoter regions may remain normal. pnas.orgnih.gov This indicates that the transcriptional inhibition is not likely due to a direct prevention of NF-Y binding to DNA. nih.gov Instead, the drug appears to interfere with a step downstream of transcription factor binding. pnas.orgnih.gov
Impact on Histone Acetyltransferase Complexes (e.g., PCAF)
The transcription factor NF-Y is known to mediate the activation of genes like MDR1 by recruiting histone acetyltransferase (HAT) complexes, such as PCAF (p300/CBP-associated factor). nih.govresearchwithrutgers.com This recruitment leads to histone hyperacetylation at the promoter, a mark of active transcription. nih.gov Despite its ability to block the transcriptional activation of NF-Y-dependent genes, ET-743 does not appear to alter the promoter-associated histone hyperacetylation induced by histone deacetylase inhibitors. nih.govresearchwithrutgers.com This finding provides further evidence that ET-743's target is downstream of both NF-Y binding and the subsequent recruitment of the PCAF complex. nih.govresearchwithrutgers.com The drug seems to interfere with a crucial step in the transcriptional activation process that occurs after these initial events.
Cell Cycle Perturbations Induced by ET-743
ET-743 exerts significant effects on cell cycle progression, inducing perturbations at various phases, which ultimately contribute to its cytotoxic activity. The specific effects can vary depending on the cell type and the concentration of the compound.
ET-743 has been observed to induce a block in the G0/G1 phase of the cell cycle. nih.gov Studies on Chinese Hamster Ovary (CHO) cells, both proficient and deficient in nucleotide excision repair (NER), have shown that cells exposed to trabectedin (B1682994) during the G1 and G2+M phases initially experience a G1 block. nih.govnih.gov In NER-proficient cells, the exit from this G1 block is faster compared to NER-deficient cells. nih.gov For instance, in prostate cancer stem cells, treatment with trabectedin at concentrations of 0.1, 1, 10, and 100 nM resulted in a dose-dependent decrease in the percentage of cells in the G0/G1 phase, indicating a block or delay in this phase. nih.gov
A prominent effect of ET-743 across various cancer cell lines is the accumulation of cells in the G2/M phase. nih.govaacrjournals.orgnih.gov This G2/M arrest is a consequence of the DNA damage induced by the drug. nih.gov Flow cytometry analyses have consistently demonstrated that treatment with ET-743 leads to a significant increase in the population of cells in the G2/M phase. nih.govresearchgate.net For example, in clear cell sarcoma cells, 1 nmol/L of trabectedin induced G2/M cell-cycle arrest. researchgate.net Similarly, in human intestinal carcinoma cell lines, exposure to ET-743 caused cells to accumulate in the G2/M phase after progressing slowly through the S phase. nih.gov This accumulation is often a prelude to the induction of apoptosis. nih.gov
ET-743 also causes a delay in the S phase of the cell cycle. aacrjournals.orgnih.govnih.gov Cells treated with ET-743 progress through the S phase more slowly than untreated cells. nih.gov This delay is observed in various cancer cell lines, including pancreatic cancer cells and human intestinal carcinoma cells. nih.govnih.gov In pancreatic cancer cell lines, trabectedin induced cell cycle arrest in the S phase at early time points, which was then followed by progression to and accumulation in the G2/M phase at later time points. nih.gov This S phase delay is a critical part of the cellular response to the DNA adducts formed by ET-743.
| Cell Line | Concentration | Duration | G0/G1 Phase Effect | S Phase Effect | G2/M Phase Effect |
|---|---|---|---|---|---|
| DU-145 (Prostate) | 100 nM | 48h | Decrease | Increase | Increase (42.5%) |
| PC-3 (Prostate) | 100 nM | 48h | Decrease | Increase | Increase (27.9%) |
| Hewga-CCS (Clear Cell Sarcoma) | 1 nmol/L | 48h | - | - | Arrest |
| MiaPaCa-2 (Pancreatic) | 0.8 nM | 24h | - | Arrest | - |
| SW620 (Colon) | - | 1h | - | Slow progression | Accumulation |
Induction of Programmed Cell Death Pathways
ET-743 is a potent inducer of programmed cell death, primarily through the activation of the apoptotic pathway. This is a crucial mechanism underlying its antitumor activity.
The induction of apoptosis by ET-743 is a caspase-dependent process. nih.govnih.gov Treatment with ET-743 leads to the activation of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. nih.govresearchgate.net The cleavage of caspase-3 is enhanced in a dose-dependent manner following exposure to trabectedin. researchgate.net
Studies in prostate cancer stem cells have shown that trabectedin induces apoptosis at the IC50 dose, with a significant increase in the expression of caspase-3, caspase-8, and caspase-9. nih.gov This activation of the caspase cascade ultimately leads to the execution of the apoptotic program. The process is often linked to the p53 tumor suppressor protein, with evidence suggesting that the synergistic effect of trabectedin in combination with other agents can be mediated through the p53-dependent apoptosis pathway. mdpi.com This involves the upregulation of p53-mediated apoptosis pathway genes such as PUMA, NOXA, BAX, and BAK. mdpi.com
Furthermore, the apoptotic process triggered by ET-743 is rapid, with caspase-8 being activated within a few hours of treatment. nih.gov This suggests an involvement of the extrinsic apoptosis pathway, which is initiated by death receptors on the cell surface. nih.gov
| Cell Line | Treatment Condition | Activated Caspases |
|---|---|---|
| Prostate CSCs | IC50 dose | Caspase-3, Caspase-8, Caspase-9 |
| Hewga-CCS and KAS cells | Dose-dependent | Caspase-3 |
| Human Monocytes | - | Caspase-8 |
Interaction with DNA Repair Pathways
A hallmark of ET-743's mechanism is its intricate interplay with DNA repair pathways. nih.gov Unlike typical DNA damaging agents that are more effective in cells with deficient DNA repair, the cytotoxicity of ET-743 is paradoxically dependent on a proficient Nucleotide Excision Repair (NER) system. nih.govnih.gov
The cytotoxic effects of ET-743 are critically dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.govjnjmedicalconnect.com ET-743 binds to the minor groove of DNA, forming covalent adducts with guanine residues. drugbank.comjnjmedicalconnect.comwikipedia.org This binding bends the DNA helix towards the major groove, creating a distorted structure that is recognized by the NER machinery. nih.govwikipedia.org
Instead of repairing the DNA damage, the NER complex, particularly the XPG nuclease, is poisoned by the ET-743-DNA adduct. jnjmedicalconnect.com This leads to the formation of lethal DNA double-strand breaks (DSBs) during the repair process. jnjmedicalconnect.comnih.gov Consequently, cells deficient in NER are more resistant to ET-743, highlighting the unusual requirement of this repair pathway for the drug's activity. nih.govunimi.itnih.gov The formation of these DSBs is a key step in the cytotoxic cascade initiated by ET-743. molbiolcell.orgmolbiolcell.org Studies have shown that the induction of these breaks is significantly reduced in NER-deficient cells. molbiolcell.org
Recent research has further elucidated this mechanism, showing that abortive TC-NER of the ET-743-DNA adducts results in persistent single-strand breaks because the adducts block the second of the two sequential NER incisions. wikipedia.org Homologous recombination is a crucial pathway for repairing these ET-743-induced DSBs, and cells with deficiencies in this pathway are hypersensitive to the drug. aacrjournals.orgpnas.orgnih.gov
Table 1: Impact of DNA Repair Pathway Status on ET-743 Cytotoxicity
| DNA Repair Pathway | Status in Cancer Cells | Effect on ET-743 Cytotoxicity | Reference |
|---|---|---|---|
| Nucleotide Excision Repair (NER) | Proficient | Increased sensitivity | nih.govnih.gov |
| Nucleotide Excision Repair (NER) | Deficient | Increased resistance | nih.govunimi.itnih.gov |
| Homologous Recombination (HR) | Deficient | Increased sensitivity | aacrjournals.orgpnas.orgnih.gov |
In contrast to its dependence on NER, the cytotoxic activity of ET-743 is not affected by defects in the mismatch repair (MMR) pathway. nih.govunimi.itnih.gov This further distinguishes ET-743 from other DNA-damaging agents, such as methylating agents and cisplatin (B142131), for which MMR status can influence efficacy. unimi.itnih.gov
Conversely, the activity of DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway for DSB repair, influences sensitivity to ET-743. unimi.itnih.gov Cells lacking DNA-PK activity exhibit enhanced sensitivity to the drug. nih.govunimi.itnih.gov Inhibition of DNA-PK with agents like wortmannin (B1684655) also sensitizes cells to ET-743. unimi.itnih.gov This suggests that the NHEJ pathway may play a role in repairing the DNA lesions induced by ET-743, and its inhibition can potentiate the drug's cytotoxic effects.
Modulation of Angiogenesis-Related Pathways
Beyond its direct effects on DNA, ET-743 also modulates the tumor microenvironment, in part by interfering with angiogenesis-related pathways. researchgate.netmdpi.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is regulated by a balance of pro- and anti-angiogenic factors. qiagen.com
ET-743 has been shown to possess anti-angiogenic properties. nih.gov It can inhibit the production of pro-angiogenic factors and induce the expression of anti-angiogenic ones. nih.gov For instance, in breast cancer cells, trabectedin has been observed to inhibit the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, at the mRNA level. nih.gov It also suppressed the secretion of other angiogenic cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF), insulin-like growth factor-binding protein-2 (IGFBP-2), and urokinase-type plasminogen activator (uPA). nih.gov Concurrently, it induced the expression of anti-angiogenic factors such as tissue inhibitor of metalloproteinases-1 (TIMP-1) and Serpin E1. nih.gov
Table 2: Modulation of Angiogenesis-Related Factors by ET-743
| Factor | Effect of ET-743 | Consequence for Angiogenesis | Reference |
|---|---|---|---|
| VEGF | Inhibition of mRNA expression | Inhibition | nih.gov |
| GM-CSF, IGFBP-2, uPA | Inhibition of secretion | Inhibition | nih.gov |
| TIMP-1, Serpin E1 | Induction of expression | Inhibition | nih.gov |
| TIMP-1, TIMP-2 | Upregulation in tumor microenvironment | Inhibition | nih.gov |
| Thrombospondin-1 (TSP-1) | Upregulation in tumor cells | Inhibition | nih.govfrontiersin.org |
Other Proposed Molecular Targets (e.g., Microtubule Disruption, Topoisomerase I)
While the primary mechanism of ET-743 is centered on its interaction with DNA and DNA repair pathways, other molecular targets have been proposed to contribute to its antitumor activity.
There is limited evidence to suggest that ET-743 directly disrupts microtubules in a manner similar to taxanes or vinca alkaloids. wikipedia.org Its primary mode of action is considered to be DNA-directed. drugbank.comjnjmedicalconnect.com
Preclinical Investigation of Et 743 in Biological Models
In Vitro Cytotoxicity Studies in Cell Line Models
In vitro studies have evaluated the cytotoxic effects of ET-743 across a range of tumor cell lines, examining the impact of concentration and exposure duration, and also exploring its effects on primary cell cultures. aacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netdntb.gov.uanih.govpnas.org
Evaluation Across Diverse Tumor Cell Lines (e.g., Sarcoma, Melanoma, Carcinomas)
ET-743 has demonstrated potent cytotoxic activity against various human tumor cell lines. nih.govaacrjournals.org Soft tissue sarcoma (STS) cell lines have shown particular sensitivity to ET-743, with IC50 values typically in the picomolar (pM) range. rsc.orgaacrjournals.orgnih.gov For instance, the fibrosarcoma cell line HT-1080 and the malignant mesodermal cell line HS-42 were among the most sensitive STS lines tested. aacrjournals.orgnih.gov Other STS cell lines, such as HS-16, HS-18, HS-30, and HS-42, also exhibited sensitivity, with IC50 values in the pM range, although generally less sensitive than HT-1080. aacrjournals.org
Beyond sarcomas, ET-743 has shown activity against cell lines derived from melanoma, non-small-cell lung cancer, ovarian cancer, breast cancer, prostate cancer, and renal cancer. nih.govnih.gov However, some carcinoma cell lines, such as colon adenocarcinoma cell lines (HCT-8, HT-29, HCT-116) and the breast cancer cell line MCF-7, were found to be 1-2 logs less sensitive to ET-743 compared to STS cell lines. aacrjournals.orgnih.gov Studies in biliary tract carcinoma (BTC) cell lines (TFK1, EGI-1, HuH28, TGBC1, WITT, KMCH) have also shown that ET-743 can markedly reduce cell proliferation with IC50 values ranging from 0.37 to 3.08 nM. researchgate.netnih.govasco.orgnih.govascopubs.org The malignant melanoma cell line A375 and the breast carcinoma cell line T-47D were among the most sensitive cell lines tested in one study, with IC50 values less than 1.0 nM after 3 days of continuous exposure. pnas.org
| Cell Line Type | Examples | Sensitivity Range (IC50) | Source(s) |
| Soft Tissue Sarcoma | HT-1080, HS-42, HS-16, HS-18, HS-30, M8805 | pM range | aacrjournals.orgnih.gov |
| Colon Adenocarcinoma | HCT-8, HT-29, HCT-116 | 1-2 logs less sensitive than STS | aacrjournals.orgnih.gov |
| Breast Carcinoma | MCF-7, T-47D | Less sensitive than STS (MCF-7), <1.0 nM (T-47D) | aacrjournals.orgpnas.orgnih.gov |
| Biliary Tract Carcinoma | TFK1, EGI-1, HuH28, TGBC1, WITT, KMCH, HuH28 | 0.37 to 3.08 nM | researchgate.netnih.govasco.orgnih.gov |
| Malignant Melanoma | A375 | <1.0 nM | pnas.org |
| Non-Small-Cell Lung Carcinoma | A-549, NCI-H522 | Less sensitive (A-549), <1.0 nM (NCI-H522) | pnas.org |
| Ovarian Carcinoma | IGROV-1 | 0.4-30.1 ng/ml (24h exposure) | researchgate.net |
Concentration and Exposure Duration Dependencies
The cytotoxic activity of ET-743 is both dose- and time-dependent. aacrjournals.orgnih.gov Continuous exposure for 24 hours has been shown to be more active than a single 1-hour exposure in vitro. nih.govresearchgate.net Studies comparing 1-hour and 24-hour exposures in nine solid tumor cell lines reported a wide range of IC70 values. researchgate.net For a 1-hour exposure, the IC70 values ranged from 7-581 ng/ml, while for a 24-hour exposure, the range was significantly lower, from 0.4-30.1 ng/ml. researchgate.net Cytotoxic concentrations of ET-743 have been observed to induce a G2/M cell cycle block in tested cell lines. aacrjournals.orgnih.govnih.gov The duration of this G2/M block can be concentration-dependent. nih.gov
Studies with Primary Cell Cultures
ET-743 has also been evaluated in primary cell cultures derived from patients. aacrjournals.orgresearchgate.netnih.govasco.orgnih.gov In biliary tract carcinoma, ET-743 was able to inhibit the growth of primary cell cultures derived from gallbladder carcinoma patients, including those resistant to gemcitabine (B846) and oxaliplatin (B1677828). nih.govasco.orgascopubs.org Primary cell cultures derived from intrahepatic cholangiocarcinoma patients (ICP-2 and ICP-3) also showed sensitivity to ET-743, with IC50 values ranging from 0.37 nM for ICP-2 to 3.08 nM for ICP-3 after 72 hours of treatment. researchgate.netnih.gov Notably, ICP-2 cells, which were resistant to gemcitabine, were responsive to ET-743. nih.gov
In Vivo Efficacy Studies in Xenograft Models
Preclinical in vivo studies using xenograft models have been crucial in evaluating the antitumor efficacy of ET-743 and its effects on the tumor microenvironment. aacrjournals.orgnih.govdntb.gov.uanih.gov
Tumor Growth Inhibition in Animal Models
ET-743 has demonstrated striking antitumor activity against a variety of human tumor xenografts in animal models. aacrjournals.orgnih.govnih.gov These models include sensitive and resistant xenografts from melanoma, non-small-cell lung cancer, breast cancer, and ovarian cancer. nih.govrsc.org For example, in human ovarian carcinoma xenografts, ET-743 was highly active against sensitive models (HOC22-S), inducing long-lasting complete regressions, and showed partial regressions in marginally sensitive models (HOC18). nih.govresearchgate.net Significant growth delay was also observed in mice bearing late-stage HOC18 tumors that were non-responsive to cisplatin (B142131). nih.govresearchgate.net In myxoid liposarcoma xenograft models, ET-743 treatment caused a marked reduction in tumor size. aacrjournals.org Studies in biliary tract carcinoma xenografts (EGI-1 and patient-derived xenografts) have shown that ET-743 can slow tumor growth and induce tumor growth delay. nih.govasco.orgnih.govascopubs.org
Combination studies in vivo have also shown promising results. The combination of trabectedin (B1682994) and cisplatin demonstrated synergistic antitumor activity in ovarian and sarcoma xenograft models. aacrjournals.org Combinations of trabectedin with oxaliplatin or paclitaxel (B517696) also presented greater antitumor effects in different xenograft models. aacrjournals.org
Assessment of Tumor Microenvironment Effects
ET-743's effects extend beyond direct cytotoxicity to include modulation of the tumor microenvironment. dovepress.comaacrjournals.orgfrontiersin.orgnih.gov In myxoid liposarcoma xenograft models, ET-743 treatment led to a marked reduction in the tumor expression of CCL2/CXCL8/CD68+ infiltrating macrophages and CD31 tumor vessels. aacrjournals.org This suggests that ET-743 can modulate the presence of tumor-associated macrophages and reduce angiogenesis within the tumor. dovepress.comaacrjournals.orgfrontiersin.org
ET-743 has been shown to inhibit the production of proinflammatory mediators like CCL2 and interleukin (IL)-6 by monocytes, macrophages, and tumor-associated macrophages at concentrations that cause modest cytotoxicity. aacrjournals.org This modulation of cytokines and chemokines occurs at the transcriptional level. aacrjournals.org In biliary tract carcinoma xenografts, ET-743 induced a reduction of vasculogenesis and a deregulation of genes involved in cell adhesion, stress-related response, and pathways relevant to cholangiocarcinogenesis, such as the IL-6, Sonic Hedgehog, and Wnt signaling pathways. nih.govnih.gov The ability of trabectedin to modulate the tumor microenvironment, particularly through effects on tumor-infiltrating macrophages and associated factors, appears to be a significant contributor to its antitumor effects. dovepress.comaacrjournals.orgfrontiersin.org
Combinatorial Approaches in Preclinical Settings
Preclinical studies have explored the potential for combining ET-743 with other anti-cancer treatments, including radiotherapy and various research compounds, to enhance its efficacy and overcome potential resistance mechanisms.
Interaction with Radiotherapy
Investigations into the interaction between ET-743 and radiation in vitro have demonstrated moderate radiosensitizing properties that are dependent on the specific cell line being studied. nih.gov This effect may be related to ET-743's impact on the cell cycle, particularly its ability to induce a G2/M phase arrest. nih.gov Studies suggest that radiosensitisation might be more pronounced when cells are irradiated following incubation with ET-743 for a period of 4 to 24 hours, or with extended incubation periods of up to 48 hours, particularly when cytotoxic concentrations of ET-743 are utilized. nih.gov Preclinical data also suggest synergistic activity between radiotherapy and trabectedin in models of myxoid liposarcoma. aetna.com
Combination with Other Research Compounds
Preclinical data indicate that ET-743 can exhibit synergistic or additive effects when combined with various other cytotoxic agents. Combinations of ET-743 with anthracyclines (such as doxorubicin (B1662922) and pegylated liposomal doxorubicin), taxanes (such as paclitaxel), and cisplatin have shown promising results in preclinical models. aacrjournals.orgunimi.ittandfonline.comnih.govcapes.gov.br
In vitro combinations of trabectedin and camptothecin (B557342) have shown slight synergistic effects in certain breast cancer cell lines (MCF7 and MX-1). aacrjournals.org Similar synergistic results were observed when ET-743 was combined with paclitaxel in sarcoma (HT-1080) and breast cancer cell lines (MCF7 and MX-1). aacrjournals.org In vivo studies combining trabectedin with oxaliplatin or paclitaxel have demonstrated greater antitumor effects in different xenograft models. aacrjournals.org The combination of trabectedin and cisplatin has shown in vitro synergism in various human cancer cell lines, including ovarian (Igrov-1 and A2780), colon (HCT116), breast (MCF7), and sarcoma (TE671, U-2OS, and Saos-2). aacrjournals.org
Studies in osteosarcoma and Ewing's sarcoma cell lines have evaluated combinations of ET-743 with standard chemotherapy agents for sarcoma. researchgate.net Concurrent exposure to ET-743 and doxorubicin or cisplatin resulted in greater than additive interactions. researchgate.net Conversely, subadditive effects were observed when ET-743 was combined with methotrexate, vincristine, and actinomycin (B1170597) D in these bone tumor cell lines. researchgate.net
Research investigating the combination of ET-743 and doxorubicin specifically in sarcoma models found the combination to be additive or weakly synergistic against human sarcoma cells in vitro, suggesting they act via different mechanisms. nih.gov In vivo studies using TE-671 rhabdomyosarcoma xenografts showed that while ET-743 or doxorubicin alone had marginal activity, the combination produced a significant antitumor effect. nih.gov This combination also demonstrated activity in a doxorubicin-resistant fibrosarcoma subline (UV2237 M-ADM) that overexpresses P-gp, where neither drug alone was active. nih.gov Preclinical models have also indicated that the combination of ET-743 and irinotecan (B1672180) is active in rhabdomyosarcoma. researchgate.net
The observed interactions with various agents in preclinical models are summarized in the table below:
| Combination Agent | Preclinical Model / Cell Line(s) | Observed Interaction | Source(s) |
| Radiotherapy | Various human tumor cell lines, Myxoid liposarcoma models | Moderate radiosensitisation (cell-dependent), Synergistic activity | nih.gov, aetna.com |
| Cisplatin | Ovarian, Colon, Breast, Sarcoma cell lines; various xenografts | Synergistic, Greater than additive | aacrjournals.orgresearchgate.net |
| Doxorubicin | Sarcoma cell lines (TE-671), UV2237 M-ADM fibrosarcoma, Bone tumor cell lines | Additive, Weakly synergistic, Greater than additive | researchgate.netnih.gov |
| Paclitaxel | Sarcoma (HT-1080), Breast (MCF7, MX-1) cell lines; various xenografts | Synergistic, Greater antitumor effect | aacrjournals.orgtandfonline.com |
| Camptothecin | Breast (MCF7, MX-1) cell lines | Slight synergistic | aacrjournals.org |
| Oxaliplatin | Various xenografts | Greater antitumor effect | aacrjournals.org |
| Methotrexate | Bone tumor cell lines | Subadditive | researchgate.net |
| Vincristine | Bone tumor cell lines | Subadditive | researchgate.net |
| Actinomycin D | Bone tumor cell lines | Subadditive | researchgate.net |
| Irinotecan | Rhabdomyosarcoma models | Active combination | researchgate.net |
Investigations into Resistance Mechanisms in Experimental Systems
Preclinical investigations have sought to understand the mechanisms underlying acquired or intrinsic resistance to ET-743 in experimental systems. A unique finding is that cells deficient in nucleotide excision repair (NER) pathways demonstrate decreased sensitivity or resistance to ET-743 compared to NER-proficient cells. unimi.ittandfonline.comnih.govcapes.gov.brtandfonline.comnih.gov This is distinct from the resistance patterns observed with many other DNA-interacting agents. Restoring NER function can re-sensitize cells to ET-743 treatment. nih.gov
The status of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair, has also been implicated in ET-743 sensitivity. ET-743 has been found to be more effective in cells lacking DNA-PK, and inhibiting DNA-PK with agents like wortmannin (B1684655) has been shown to sensitize cells to ET-743. nih.gov
The relationship between P-glycoprotein (P-gp), encoded by the MDR1 gene, and ET-743 resistance appears complex. While overexpression of P-gp was hypothesized to contribute to ET-743 resistance in one ovarian cell line aacrjournals.org, other studies have shown that ET-743 can down-regulate the MDR1 promoter and partially reverse resistance to other drugs in cell lines overexpressing P-gp researchgate.netaacrjournals.orgpnas.org. ET-743's ability to suppress MDR1 expression may be linked to its inhibition of the orphan nuclear receptor steroid and xenobiotic receptor (SXR). researchgate.netpnas.org
Studies evaluating gene expression profiles in ET-743 resistant ovarian and chondrosarcoma cell lines selected in vitro have identified specific sets of genes whose expression is modulated. nih.gov These changes in gene expression suggest the involvement of different molecular pathways in the cellular mechanism of ET-743 resistance. nih.gov
| Mechanism | Observation in Experimental Systems | Source(s) |
| Nucleotide Excision Repair (NER) Deficiency | Decreased sensitivity or resistance to ET-743; Restoration of NER sensitizes cells. | unimi.ittandfonline.comnih.govcapes.gov.brtandfonline.comnih.gov |
| DNA-Dependent Protein Kinase (DNA-PK) Status | More effective in DNA-PK deficient cells; Inhibition of DNA-PK sensitizes cells. | nih.gov |
| P-glycoprotein (P-gp)/MDR1 Overexpression | Hypothesized to contribute to resistance in one instance; ET-743 can down-regulate MDR1 and reverse resistance to other drugs. | researchgate.netaacrjournals.orgpnas.org |
| Modulated Gene Expression | Identification of specific gene expression changes in ET-743 resistant cell lines. | nih.gov |
| SXR Inhibition | ET-743 may suppress MDR1 expression through inhibition of SXR. | researchgate.netpnas.org |
Structure Activity Relationship Sar Studies of Et 743 and Its Analogs
Elucidation of Key Pharmacophoric Elements for Biological Activity
The chemical structure of ET-743 is complex, featuring three tetrahydroisoquinoline moieties and eight rings, including a 10-membered heterocyclic ring containing a cysteine residue. wikipedia.org It also possesses seven chiral centers. wikipedia.org SAR studies indicate that the tetrahydroisoquinoline moieties play a significant role in the biological activity of ET-743. researchgate.net The molecule's functional groups are primarily responsible for its biological effects. researchgate.net
A critical pharmacophoric element is the carbinolamine functional group, which undergoes dehydration to form an iminium intermediate. This reactive intermediate is essential for the compound's ability to alkylate DNA. unimi.it Studies have shown that the A and B subunits of ET-743 are responsible for recognizing and bonding with DNA, while the C subunit does not directly contact DNA but protrudes from the minor groove. unimi.it This unique structural arrangement and the presence of specific functional groups are key to ET-743's interaction with its biological targets.
Impact of Structural Modifications on DNA Binding Affinity
ET-743 is a DNA minor groove binder that forms covalent bonds with the N2 position of guanine (B1146940) residues. guidetopharmacology.orgjnjmedicalconnect.comnih.gov This interaction is sequence-selective, showing preferential binding to specific sequences such as CGG, TGG, AGC, and GGC. wikipedia.orgjnjmedicalconnect.com The binding of ET-743 to the minor groove induces significant structural distortion in the DNA double helix, causing it to bend towards the major groove. jnjmedicalconnect.comnih.gov This bending is a unique characteristic among minor groove binders. nih.gov
Correlation of Structural Features with Cellular Targeting and Mode of Action
The DNA binding of ET-743 initiates a cascade of cellular events that contribute to its antitumor activity. The structural features of ET-743, particularly the part that protrudes from the DNA minor groove (the C subunit), are thought to interact with nearby nuclear proteins. jnjmedicalconnect.comdrugbank.com This interaction is crucial for interfering with several key cellular processes, including transcription, DNA repair, and the function of DNA-binding proteins. jnjmedicalconnect.comdovepress.com
ET-743 has been shown to interfere with transcription factors, such as displacing the oncogenic fusion protein FUS-CHOP from its target promoters in myxoid liposarcoma, leading to the reversal of the oncogenic phenotype and induction of differentiation. wikipedia.orgjnjmedicalconnect.combmc.com.lbnih.gov It also directly blocks RNA polymerase II during elongation, inducing its degradation. bmc.com.lbnih.gov
Furthermore, the cytotoxic effect of ET-743 is significantly influenced by DNA repair mechanisms, particularly the nucleotide excision repair (NER) and homologous recombination repair (HRR) pathways. jnjmedicalconnect.comdovepress.com Cells deficient in NER show decreased sensitivity to ET-743, while those deficient in HRR may show increased sensitivity. jnjmedicalconnect.comnih.gov The interaction with NER proteins like XPG, potentially mediated by the protruding part of the molecule, inhibits DNA repair and leads to DNA double-strand breaks. jnjmedicalconnect.com
Beyond direct effects on tumor cells, ET-743 also modulates the tumor microenvironment. dovepress.comnih.gov It exerts a selective cytotoxic effect against monocytes and tumor-associated macrophages (TAMs), which are key components of tumor-related inflammation and growth. dovepress.comnih.gov This modulation of the microenvironment is considered an important contributor to its therapeutic effect. dovepress.comnih.gov The structural features that enable ET-743 to interact with DNA and subsequently with various proteins and cellular machinery underpin its complex and multi-faceted mode of action.
Rational Design Principles for Novel ET-743 Analogs
Rational drug design principles for novel ET-743 analogs are guided by the understanding of its SAR, DNA binding characteristics, and cellular mechanisms. The goal is to design compounds with improved potency, selectivity, pharmacokinetic properties, or the ability to overcome resistance mechanisms. slideshare.net
Key principles include maintaining the essential pharmacophoric elements necessary for minor groove binding and alkylation, while potentially modifying other parts of the molecule to influence factors such as:
Interaction with Proteins: Modifying the protruding C subunit or other parts of the molecule to modulate interactions with specific transcription factors, DNA repair proteins, or proteins involved in the tumor microenvironment.
Metabolic Stability and Clearance: Designing analogs that are less susceptible to metabolism by enzymes like CYP3A4, which is involved in ET-743 metabolism. wikipedia.org This could potentially improve exposure and reduce toxicity. nih.gov
Cellular Uptake and Distribution: Modifying the molecule's physicochemical properties to enhance its delivery to tumor cells or specific cellular compartments.
The discovery of synthetic analogs like Phthalascidin, which is structurally related to ET-743 and exhibits comparable in vitro potency and mode of action, demonstrates the feasibility of designing active compounds based on the ET-743 scaffold. researchgate.net Rational design approaches often involve systematic structural modifications and evaluation of their impact on biological activity, sometimes aided by computational methods like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) analysis. slideshare.netrsc.orgpharmafocuseurope.com These studies help correlate structural features with activity and predict the properties of new analogs before synthesis. slideshare.netrsc.org
Data Table
While comprehensive comparative SAR data tables on multiple analogs' binding affinities or cellular potencies were not found within the search results, the following table summarizes key aspects of ET-743's interaction with DNA and its cellular targets based on the detailed findings:
| Feature | Description |
| DNA Binding Site | Minor groove |
| DNA Binding Mechanism | Covalent alkylation of N2 of guanine via iminium intermediate |
| Sequence Selectivity | Preferential binding to CGG, TGG, AGC, GGC sequences |
| Induced DNA Distortion | Bending of DNA double helix towards the major groove |
| Interaction with Proteins | Protruding C subunit interacts with nuclear proteins, including DNA repair proteins (e.g., XPG) and RNA Pol II |
| Affected Cellular Pathways | Transcription, DNA repair (NER, HRR), cell cycle (G2-M arrest), apoptosis, tumor microenvironment modulation |
Analytical Methodologies for Et 743 Research
Cell Viability and Proliferation Assays (e.g., MTT, Cell Titer-Glo)
Cell viability and proliferation assays are fundamental tools in cancer research used to assess the cytotoxic effects of potential therapeutic agents like ET-743. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Cell Titer-Glo® Luminescent Cell Viability Assay are commonly employed aacrjournals.orgresearchgate.netnih.gov.
The MTT assay is a colorimetric method that measures cell metabolic activity based on the reduction of a tetrazolium dye by viable cells researchgate.netunimi.it. The Cell Titer-Glo assay, on the other hand, is a luminescent assay that quantifies the amount of intracellular ATP, which is indicative of the presence of metabolically active cells unimi.itaacrjournals.org. The amount of luminescence signal generated in the Cell Titer-Glo assay is directly proportional to the amount of ATP and, consequently, the number of viable cells aacrjournals.org.
Studies investigating ET-743 have utilized these assays to determine the half-maximal inhibitory concentration (IC50) values in various cancer cell lines, demonstrating that ET-743 exhibits potent cytotoxicity often in the nanomolar to subnanomolar range aacrjournals.orgnih.govmdpi.com. For instance, the Cell Titer-Glo assay has been used to evaluate the growth inhibitory effects of escalating doses of ET-743 on different biliary tract carcinoma cell lines and primary cells aacrjournals.org. Results from such assays show a dose-dependent inhibition of cell growth by ET-743 aacrjournals.org.
Comparisons between MTT and Cell Titer-Glo assays for evaluating cytotoxicity have indicated that the Cell Titer-Glo assay may offer higher sensitivity and be less prone to interference from certain compounds compared to the MTT assay researchgate.netnih.govunimi.it. Despite this, both methods have provided valuable data on ET-743's impact on cell survival and proliferation aacrjournals.orgnih.govunimi.it.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam, making it invaluable for studying cell cycle distribution and detecting apoptosis aacrjournals.orgnih.govmdpi.comresearchgate.net. In ET-743 research, flow cytometry has been extensively applied to understand how the compound affects cell cycle progression and induces programmed cell death.
ET-743 has been shown to disrupt the cell cycle, notably causing an accumulation of cells in the G2/M phase aacrjournals.orgnih.govresearchgate.net. This G2/M arrest is often observed after exposure to ET-743 and can be concentration-dependent researchgate.net. Studies using flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) allow researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following ET-743 treatment researchgate.net.
Furthermore, flow cytometry, often in conjunction with Annexin V/propidium iodide (PI) staining, is used to detect and quantify apoptotic cells aacrjournals.orgresearchgate.net. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometric analysis has demonstrated that ET-743 induces apoptosis in various cancer cell lines in a dose-dependent manner researchgate.net. Research findings indicate that ET-743 treatment leads to an increase in the percentage of apoptotic cells aacrjournals.orgresearchgate.net.
Table 1 provides an illustrative example of how flow cytometry data might be presented to show the effect of ET-743 on cell cycle distribution.
| Cell Line | Treatment (nM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Example Cell Line A | Untreated | 48 | 55.3 | 27.6 | 17.1 |
| Example Cell Line A | 5 nM ET-743 | 48 | Decrease | Decrease | Increase |
| Example Cell Line B | Untreated | 48 | 58.3 | 23.1 | 18.6 |
| Example Cell Line B | 5 nM ET-743 | 48 | Decrease | Decrease | Increase |
Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-PCR, Nuclease Protection)
Molecular biology techniques are crucial for investigating how ET-743 influences gene expression, providing insights into its transcriptional modulation activity. Reverse transcription polymerase chain reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), and nuclease protection assays are methods used in this context aacrjournals.orgnih.gov.
qRT-PCR allows for the quantification of specific mRNA transcripts, enabling researchers to determine whether the expression levels of particular genes are upregulated or downregulated following ET-743 treatment aacrjournals.org. This technique has been used to evaluate the expression of genes potentially involved in ET-743's mechanism of action or resistance aacrjournals.org.
Nuclease protection assays have also been employed to analyze gene expression modulated by ET-743. For instance, this technique was used to study the effect of ET-743 on the expression of the MDR1 gene, which is associated with multidrug resistance nih.gov. Studies using nuclease protection assays demonstrated that ET-743 could block the induction of MDR1 gene expression by certain inducers nih.gov.
Gene expression profiling using techniques like oligonucleotide microarrays has also been applied to analyze the broader impact of ET-743 on cellular transcription, revealing characteristic changes in subsets of genes related to DNA damage response, transcription, and signal transduction. Findings from gene expression analysis have indicated that ET-743 can affect the transcription of specific genes in a promoter-dependent manner mdpi.com.
Biochemical Assays for Protein Interaction and Enzyme Activity (e.g., ELISA, Electrophoretic Mobility Shift Assays)
Biochemical assays are employed to study the interactions of ET-743 with proteins and its effects on enzyme activity. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and Electrophoretic Mobility Shift Assays (EMSA) fall under this category aacrjournals.org.
While ELISA is a common method for detecting and quantifying proteins, its direct application in studying ET-743's interaction with specific target proteins is less frequently highlighted in the provided snippets compared to other techniques. However, studies have analyzed protein expression levels using methods like Western blot to complement gene expression data aacrjournals.org.
EMSA is a technique used to study the binding of proteins to DNA or RNA molecules. It is based on the principle that a protein-nucleic acid complex migrates slower than the free nucleic acid during gel electrophoresis. EMSA has been particularly relevant in ET-743 research due to the compound's known ability to bind to the minor groove of DNA mdpi.com. Studies using EMSA have provided evidence for the formation of ET-743-DNA adducts and have helped characterize the sequence-specific binding of ET-743 to DNA mdpi.com. Furthermore, EMSA has been used to investigate how ET-743 binding to DNA can interfere with the binding of transcription factors and other DNA-binding proteins mdpi.com.
Research using EMSA has shown that ET-743 can modulate the interaction between DNA binding proteins and DNA, potentially altering their function mdpi.com. This interference with protein-DNA interactions is considered a key aspect of ET-743's mechanism of action mdpi.com.
Computational Approaches (e.g., Molecular Docking)
Computational approaches, such as molecular docking, play an increasingly important role in understanding the interactions between small molecules like ET-743 and their biological targets at an atomic level. Molecular docking aims to predict the preferred orientation (binding mode) of a ligand (ET-743) when it is bound to a receptor (e.g., DNA or a protein) and to estimate the binding affinity.
Given ET-743's established interaction with DNA and proteins involved in DNA repair, particularly the nucleotide excision repair (NER) pathway, computational studies have been utilized to model these interactions aacrjournals.orgmdpi.com. Molecular modeling studies, sometimes combined with molecular dynamics simulations, have provided insights into how ET-743 binds to the DNA minor groove and potentially interacts with NER proteins like XPG (Rad13 in yeast) aacrjournals.org.
These computational studies have suggested specific interactions, such as the potential formation of a hydrogen bond between the C subunit of trabectedin (B1682994) and an arginine residue in the Rad13 protein (a yeast orthologue of human XPG), which could contribute to the formation of a ternary complex involving DNA, ET-743, and the repair protein aacrjournals.org. Molecular dynamics simulations have been used to assess the stability of such proposed complexes.
While molecular docking is a predictive tool, the insights gained from these computational studies complement experimental findings from biochemical and molecular biology techniques, helping to build a more complete picture of ET-743's molecular mechanism of action, particularly its unique interaction with the TC-NER pathway aacrjournals.org.
Future Directions and Emerging Research Avenues for Et 743
Exploration of Novel Molecular Targets
While ET-743 is known to interact with the minor groove of DNA, leading to a cascade of effects on transcription and DNA repair, ongoing research aims to fully elucidate and potentially exploit novel molecular targets. ET-743 forms covalent adducts with the N2 position of guanine (B1146940) in the DNA minor groove, inducing a bend in the DNA helix. unimi.itaacrjournals.orgjnjmedicalconnect.com This interaction interferes with several transcription factors, DNA binding proteins, and DNA repair pathways. aacrjournals.orgjnjmedicalconnect.comresearchgate.net
Specifically, studies have shown that ET-743 can affect the binding of transcription factors like NF-Y, TBP, E2F, and SRF. unimi.itnih.gov It can inhibit the transcriptional activation of certain genes, such as HSP-70 and MDR1. aacrjournals.orgpnas.orgnih.gov The drug's interaction with DNA repair mechanisms, particularly transcription-coupled nucleotide excision repair (TC-NER) and homologous recombination, is also a key area of investigation, as deficiencies in these pathways can influence sensitivity to ET-743. aacrjournals.orgnih.govunimi.itpnas.org
Development of Next-Generation Analogs with Enhanced Specificity
The development of ET-743 analogs with enhanced specificity is a significant area of research aimed at improving efficacy and potentially reducing off-target effects. ET-743 itself is a complex molecule with a unique structure comprising three fused tetrahydroisoquinoline rings. aacrjournals.orgwikipedia.org Analogs are being designed to potentially target specific molecular pathways or tumor types more effectively.
Preclinical studies have investigated structural analogs of ET-743 to identify compounds with improved potency and selectivity. For instance, research has characterized analogs that show increased potency and specificity towards inhibiting the transcriptional activity of the oncogenic fusion protein EWS/FLI1 in Ewing sarcoma cells. aacrjournals.org Another analog, PM00128, which lacks the C ring of ET-743, has shown similar biological activity, suggesting that the C ring might not be essential for all of the drug's effects and opening possibilities for simpler, yet potent, structures. aacrjournals.orgnih.gov
Future work in this area involves rational design based on the detailed understanding of ET-743's interaction with DNA and proteins, as well as high-throughput screening of compound libraries to identify novel structures with desired properties. The goal is to create analogs that retain the beneficial interactions with key targets while minimizing interactions that contribute to resistance or off-target effects.
Integration into Advanced Preclinical Disease Models
Integrating ET-743 into advanced preclinical disease models is essential for a more accurate assessment of its potential efficacy and for identifying responsive patient populations. These models, including patient-derived xenografts (PDXs) and complex co-culture systems that mimic the tumor microenvironment, offer a more physiologically relevant context compared to traditional cell line studies.
Preclinical data generated during the development of ET-743 provided important insights for the design of clinical trials and demonstrated activity against a variety of human tumor xenografts, including melanoma, non-small-cell lung cancer, breast, and ovarian carcinomas. rsc.orgaacrjournals.org Studies in myxoid liposarcoma models have shown that ET-743 can promote differentiation, highlighting its unique mechanisms of action in specific histological subtypes. dovepress.com
Future research will increasingly utilize advanced models to:
Evaluate ET-743 activity in rare tumor types or those that have shown limited response to existing therapies.
Investigate the impact of the tumor microenvironment, including immune cells and stromal components, on ET-743 activity. aacrjournals.orgresearchgate.net
Test novel combination strategies with other therapeutic agents in more complex systems. aacrjournals.orgnih.gov
Identify biomarkers of response or resistance to ET-743 using these models.
An example of preclinical evaluation includes studies in biliary tract carcinoma models, where ET-743 inhibited cell growth and induced apoptosis, suggesting its potential as an alternative chemotherapy for this challenging cancer type. researchgate.net
Table 1: Examples of Preclinical Models Used for ET-743 Evaluation (Intended for Interactive Display)
| Model Type | Examples of Tumor Types Studied | Key Findings | Source |
| Human Tumor Cell Lines | Melanoma, Lung, Ovarian, Breast, Colon, Brain | Potent cytotoxic activity (pM to low nM range) | rsc.orgaacrjournals.org |
| Human Tumor Xenografts | Melanoma, NSCLC, Breast, Ovarian, Endometrial, Myxoid Liposarcoma | Broad spectrum activity, tumor selectivity, long-lasting effects in some models | rsc.orgaacrjournals.org |
| Cell Lines with DNA Repair Deficiencies | MMR-deficient, NER-deficient, DNA-PK deficient, ATM-mutated | Differential sensitivity based on repair pathway status | unimi.itnih.govunimi.it |
| Patient-Derived Xenografts | Biliary Tract Carcinoma | Inhibition of tumor growth and vasculogenesis, gene deregulation | researchgate.net |
Theoretical Models and Predictive Research for ET-743 Interactions
Theoretical models and predictive research play a crucial role in understanding the complex interactions of ET-743 at the molecular level and in predicting its behavior and efficacy. Computational approaches, such as molecular docking and dynamics simulations, can provide detailed insights into how ET-743 binds to DNA and interacts with proteins.
Theoretical models of ET-743 bound to DNA have been developed based on its structural similarity to other DNA-alkylating agents and experimental data. aacrjournals.org These models indicate that ET-743 covalently binds to guanine in the minor groove and induces a bend in the DNA. aacrjournals.org
Predictive research involves using computational tools and biological data to identify potential biomarkers of response or resistance, predict drug metabolism and pharmacokinetics, and forecast the outcome of combination therapies. Studies have utilized pharmacokinetic modeling to predict ET-743 clearance. nih.gov
Future directions in this area include:
Developing more sophisticated models that can accurately simulate the dynamic interactions of ET-743 with DNA and a wider range of nuclear proteins.
Utilizing artificial intelligence and machine learning algorithms to analyze large datasets from preclinical and clinical studies to identify complex patterns associated with response or resistance.
Creating predictive models for the efficacy of next-generation ET-743 analogs.
Modeling the impact of genetic and epigenetic alterations in tumors on ET-743 sensitivity.
Biotechnological Production and Engineering of ET-743
The biotechnological production and engineering of ET-743 are critical for ensuring a sustainable and potentially more cost-effective supply of the compound. Originally isolated from the marine tunicate Ecteinascidia turbinata, ET-743 is currently produced through a complex semi-synthetic process starting from fermentation-derived cyanosafracin B. umich.edunih.govnih.govresearchgate.net
Research has identified that the true producer of ET-743 is likely a symbiotic bacterium, Candidatus Endoecteinascidia frumentensis, living within the tunicate. umich.edunih.gov The genome of this bacterium has been sequenced, revealing the biosynthetic gene cluster responsible for ET-743 production. umich.edunih.gov
Future directions in biotechnological production and engineering include:
Developing methods for the successful culture of Candidatus Endoecteinascidia frumentensis in a laboratory setting, which has been a significant challenge. umich.edunih.gov
Exploring heterologous expression of the ET-743 biosynthetic gene cluster in more amenable host organisms, such as bacteria or yeast, to enable large-scale fermentation. nih.gov
Engineering the biosynthetic pathway to produce ET-743 analogs or novel ecteinascidin-like compounds with potentially improved properties. nih.gov
Optimizing fermentation processes to increase yields and purity of ET-743 and its precursors.
Success in these biotechnological endeavors could significantly impact the availability and cost of ET-743, facilitating broader access and further research.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the molecular mechanisms of OF 743 in ion channel biology?
- Methodological Answer : Begin by isolating the target ion channels (e.g., voltage-gated Na⁺/K⁺ channels) and applying this compound under controlled electrophysiological conditions (e.g., patch-clamp techniques). Use dose-response curves to quantify ligand-receptor interactions and validate results with control experiments (e.g., knockout models or competitive inhibitors) . Ensure protocols align with reproducibility standards, including detailed documentation of buffer compositions, temperature, and voltage parameters .
Q. What statistical tools are essential for analyzing this compound’s effects on cellular excitability?
- Methodological Answer : Employ time-series analysis for membrane potential recordings and paired t-tests or ANOVA to compare pre- and post-treatment data. Use software like Clampfit or Python-based tools (e.g., SciPy) for signal processing. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .
Q. How can researchers ensure data quality when subsampling biological replicates in this compound studies?
- Methodological Answer : Follow the International Harmonization League (IHL) guidelines for subsampling: (1) homogenize samples to minimize heterogeneity, (2) use randomized incremental sampling, and (3) calculate subsampling errors (sFE) via variance propagation models. Validate subsampling consistency with triplicate measurements .
Advanced Research Questions
Q. How do Monte Carlo simulations improve experimental design for this compound’s dose optimization in heterogeneous cell populations?
- Methodological Answer : Implement Monte Carlo methods to model stochastic ion channel behavior under varying this compound concentrations. Use antithetic variates to reduce variance and control variates to correct for systemic biases. Define replications (≥1,000) to ensure statistical power and generate response surfaces for dose-response predictability .
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s efficacy?
- Methodological Answer : Apply triangulation: (1) Cross-validate in vitro results with ex vivo tissue assays (e.g., organotypic slices), (2) use pharmacokinetic modeling to adjust for metabolic clearance in vivo, and (3) perform meta-analyses of existing datasets to identify confounding variables (e.g., tissue-specific expression of transporters) .
Q. How can researchers integrate this compound’s electrophysiological data with multi-omics datasets for systems-level insights?
- Methodological Answer : Use parallelized computational pipelines (e.g., Nextflow) to merge patch-clamp data with transcriptomic/proteomic profiles. Apply dimensionality reduction (e.g., t-SNE) to identify clusters of ion channels co-regulated by this compound. Validate findings via siRNA knockdowns or CRISPR-Cas9 editing .
Q. What advanced error-correction methods are critical for this compound’s high-throughput screening (HTS) data?
- Methodological Answer : Implement robust z-score normalization to minimize plate-edge effects in HTS. Apply machine learning models (e.g., random forests) to distinguish true hits from artifacts. Use control well data (e.g., DMSO-treated) to calculate per-plate false discovery rates (FDR) .
Data Management and Reproducibility
Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles: (1) Store raw electrophysiology traces in open formats (e.g., .ABF), (2) publish step-by-step protocols on platforms like Protocols.io , and (3) disclose batch-specific this compound synthesis details (e.g., HPLC purity ≥98%) in supplementary materials .
Q. What ethical considerations apply when designing animal studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines: (1) Justify sample sizes via power analysis, (2) report anesthesia and euthanasia methods, and (3) disclose conflicts of interest (e.g., this compound patent holders). Obtain institutional ethics committee approval before initiating in vivo experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
